molecular formula C9H17NO2 B3023025 3-(2-Methylpiperidin-1-yl)propanoic acid CAS No. 773108-59-1

3-(2-Methylpiperidin-1-yl)propanoic acid

Cat. No.: B3023025
CAS No.: 773108-59-1
M. Wt: 171.24 g/mol
InChI Key: YRXGDMFQJSOMRN-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) and Carboxylic Acid Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. researchgate.netnih.gov Its derivatives are integral to the structure of numerous drugs, exhibiting a wide array of biological activities. researchgate.netencyclopedia.pub The inclusion of a piperidine scaffold in a molecule can significantly influence its pharmacological profile. researchgate.netthieme-connect.com The nitrogen atom within the piperidine ring can act as a basic center, allowing for the formation of salts and influencing the compound's solubility and pharmacokinetic properties.

Carboxylic acids, characterized by the -COOH functional group, are also of paramount importance in chemistry. nih.govnumberanalytics.comacs.org They are versatile intermediates in organic synthesis, serving as precursors to a variety of other functional groups such as esters, amides, and acid chlorides. numberanalytics.comlibretexts.org The acidic nature of the carboxylic acid group allows it to participate in numerous chemical reactions and to form ionic interactions, which can be crucial for biological activity.

The combination of a piperidine ring and a propanoic acid chain in 3-(2-Methylpiperidin-1-yl)propanoic acid results in a bifunctional molecule. The tertiary amine of the piperidine ring provides a basic center, while the carboxylic acid provides an acidic center. This dual nature suggests that the compound can exist as a zwitterion under certain pH conditions, which would have a significant impact on its physical properties, such as melting point and solubility.

Significance as a Research Compound and Building Block

While specific applications of this compound are not widely reported, its structure suggests considerable potential as a building block in organic synthesis. nih.govnumberanalytics.comacs.org Molecules with both amine and carboxylic acid functionalities are valuable in the construction of more complex molecular architectures, including peptides and other biologically active molecules.

The propanoic acid side chain offers a handle for various chemical modifications. For instance, the carboxylic acid group can be converted into an ester or an amide, allowing for the attachment of other molecular fragments. numberanalytics.comlibretexts.org Similarly, the piperidine nitrogen, although tertiary in this specific compound, is part of a scaffold that is frequently modified in drug discovery programs to optimize binding to biological targets. researchgate.netthieme-connect.com

Given the prevalence of the piperidine motif in pharmaceuticals, it is plausible that this compound could serve as a precursor or intermediate in the synthesis of novel drug candidates. researchgate.netnih.govencyclopedia.pub The methyl substituent on the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers. This is particularly relevant in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. thieme-connect.com

Below is a table of related piperidine and propanoic acid derivatives for which some physicochemical data is available, providing a comparative context.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
PiperidineC5H11N85.15-7
1-Piperidinepropionic acidC8H15NO2157.21105-110
3-(2-Furyl)propanoic acidC7H8O3140.1456-60

This table presents data for related compounds to provide a contextual understanding due to the limited availability of specific data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8-4-2-3-6-10(8)7-5-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXGDMFQJSOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

General Synthetic Approaches

General synthetic strategies for 3-(2-methylpiperidin-1-yl)propanoic acid primarily revolve around two key bond formations: the addition of 2-methylpiperidine (B94953) to a three-carbon electrophile or the alkylation of 2-methylpiperidine with a suitable propanoic acid derivative.

Reaction Pathways and Precursors

Several plausible reaction pathways can be envisaged for the synthesis of this compound, each utilizing readily available precursors.

One of the most direct and widely used methods for the synthesis of β-amino acids and their derivatives is the aza-Michael addition . This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, 2-methylpiperidine would serve as the nucleophile, and an acrylate (B77674), such as methyl acrylate or ethyl acrylate, would act as the Michael acceptor. The initial product of this reaction would be the corresponding ester, which can then be hydrolyzed to yield the desired carboxylic acid. The reaction is often carried out in a suitable solvent and can be promoted by microwave irradiation to reduce reaction times and improve yields.

Another viable pathway is the alkylation of 2-methylpiperidine with a 3-halopropanoic acid or its ester derivative. For instance, reacting 2-methylpiperidine with ethyl 3-bromopropanoate (B1231587) in the presence of a base to scavenge the generated hydrobromic acid would lead to the formation of ethyl 3-(2-methylpiperidin-1-yl)propanoate. Subsequent hydrolysis of the ester would furnish the target compound.

A third potential route involves reductive amination . This two-step process would begin with the reaction of 2-methylpiperidine with a 3-oxopropanoate (B1240783) derivative, such as ethyl 3-oxopropanoate, to form an enamine intermediate. This intermediate can then be reduced, for example, through catalytic hydrogenation, to yield the saturated β-amino ester. As with the other methods, a final hydrolysis step is required to obtain the carboxylic acid.

Reaction Pathway2-Methylpiperidine DerivativePropanoic Acid PrecursorKey Intermediate
Aza-Michael Addition2-MethylpiperidineMethyl acrylateMethyl 3-(2-methylpiperidin-1-yl)propanoate
Alkylation2-MethylpiperidineEthyl 3-bromopropanoateEthyl 3-(2-methylpiperidin-1-yl)propanoate
Reductive Amination2-MethylpiperidineEthyl 3-oxopropanoateEthyl 3-(2-methylpiperidin-1-yl)propanoate (after reduction)

Optimization of Synthetic Yield and Purity

The optimization of synthetic yield and purity is crucial for the efficient production of this compound. For the aza-Michael addition, reaction conditions such as solvent, temperature, and the use of catalysts can significantly impact the outcome. While the reaction can proceed without a catalyst, bases or acids can be employed to accelerate the addition. Microwave-assisted synthesis has been shown to be an effective method for promoting Michael additions of amines to acrylates, often leading to shorter reaction times and higher yields. nih.gov The choice of solvent can also play a role, with polar solvents generally favoring the reaction. Purification of the resulting ester is typically achieved through column chromatography, and the final acid can be purified by recrystallization.

In the case of the alkylation pathway, the choice of base is critical to prevent side reactions. A non-nucleophilic base is preferred to avoid competition with the piperidine (B6355638) nucleophile. The reaction temperature should also be carefully controlled to minimize the formation of elimination byproducts. Purification methods would be similar to those used for the Michael addition products.

Stereoselective Synthesis

The presence of a chiral center at the 2-position of the methylpiperidine ring introduces stereochemical considerations into the synthesis of this compound.

Generation and Resolution of Enantiomers

If the synthesis begins with racemic 2-methylpiperidine, the final product will be a racemic mixture of (R)-3-(2-methylpiperidin-1-yl)propanoic acid and (S)-3-(2-methylpiperidin-1-yl)propanoic acid. The separation of these enantiomers, or resolution, can be achieved through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the target acid can be recovered by treatment with an acid.

Alternatively, enzymatic resolution can be employed. Lipases are known to catalyze the stereoselective hydrolysis of esters, which could be applied to the resolution of a racemic ester precursor of the target compound. acs.org For example, a lipase (B570770) could selectively hydrolyze one enantiomer of methyl 3-(2-methylpiperidin-1-yl)propanoate, leaving the other enantiomer unreacted. The resulting mixture of the acid and the unreacted ester can then be separated.

Diastereoselective Synthesis of Related Compounds

The synthesis of diastereomerically pure compounds related to this compound can be achieved by starting with an enantiomerically pure form of 2-methylpiperidine. For instance, the Michael addition of (R)-2-methylpiperidine to an acrylate would result in the formation of (R)-3-(2-methylpiperidin-1-yl)propanoic acid. Similarly, using (S)-2-methylpiperidine would yield the (S)-enantiomer. The stereochemistry of the starting amine directly controls the stereochemistry of the final product.

In cases where a new stereocenter is formed during the synthesis of a related compound, diastereoselective strategies can be employed. For example, if a substituent were to be introduced at the α- or β-position of the propanoic acid chain, the existing stereocenter in the 2-methylpiperidine ring could influence the stereochemical outcome of the reaction, potentially leading to a preference for one diastereomer over the other.

Derivatization and Functional Group Transformations

The carboxylic acid and the tertiary amine functionalities of this compound offer opportunities for a variety of derivatization and functional group transformations.

The carboxylic acid group can be converted into a range of other functional groups. Esterification , for example, by reaction with an alcohol in the presence of an acid catalyst, would yield the corresponding ester. mdpi.comAmidation , the reaction of the carboxylic acid with an amine in the presence of a coupling agent, would produce an amide derivative. tomsheppard.info This is a common transformation in the synthesis of biologically active molecules. The carboxylic acid can also be reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride.

The tertiary amine of the piperidine ring can also undergo chemical modifications. For instance, it can be oxidized to form an N-oxide. Furthermore, the piperidine ring itself can be subject to functionalization, although this is generally more challenging once the propanoic acid side chain is installed.

Functional GroupTransformationReagentsProduct Class
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Carboxylic AcidReductionLithium Aluminum HydridePrimary Alcohol
Tertiary AmineOxidationOxidizing Agent (e.g., m-CPBA)N-oxide

Synthesis of Esters and Amides

The carboxylic acid moiety of this compound is a primary site for derivatization, allowing for the synthesis of esters and amides through well-established chemical transformations.

Esterification: The synthesis of esters from this parent compound typically proceeds via reactions with various alcohols. A common and direct method is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com This equilibrium-driven process often requires the removal of water to achieve high yields. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-(2-methylpiperidin-1-yl)propanoate.

Amidation: The formation of amides involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common methods include:

Conversion to Acid Chlorides: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride. This intermediate readily reacts with an amine to produce the corresponding amide.

Use of Coupling Agents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for isolating a reactive intermediate. researchgate.net This method is particularly common in the synthesis of complex amides. nih.govnih.gov

The following table summarizes the synthesis of representative esters and amides.

Product NameStarting MaterialsReaction Type
Methyl 3-(2-methylpiperidin-1-yl)propanoateThis compound, MethanolFischer Esterification
Ethyl 3-(2-methylpiperidin-1-yl)propanoateThis compound, Ethanol (B145695)Fischer Esterification
N-Benzyl-3-(2-methylpiperidin-1-yl)propanamideThis compound, BenzylamineAmidation (via coupling agent)
1-(3-(2-Methylpiperidin-1-yl)propanoyl)piperidineThis compound, PiperidineAmidation (via acid chloride)

Exploration of Other Functionalized Derivatives

Beyond simple esters and amides, the functional handle of the carboxylic acid allows for the synthesis of a variety of other derivatives, including hydrazides and heterocyclic structures.

Hydrazides: Propanoic acid hydrazides are valuable synthetic intermediates. The synthesis typically involves a two-step process. First, the carboxylic acid is converted to its corresponding ester, for instance, the methyl or ethyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol or isopropanol, to yield the desired hydrazide. nih.govresearchgate.netnih.gov This derivative serves as a building block for more complex molecules. For example, 3-(2-Methylpiperidin-1-yl)propanehydrazide can be synthesized from methyl 3-(2-methylpiperidin-1-yl)propanoate.

Heterocyclic Derivatives (e.g., Oxadiazoles): The propanehydrazide derivative can be used to construct heterocyclic rings. For instance, 1,3,4-oxadiazoles can be prepared by reacting the hydrazide with a one-carbon source. A common method involves heating the hydrazide with triethyl orthoformate, sometimes with a catalytic amount of acid, to form the oxadiazole ring. nih.gov This strategy allows for the incorporation of the 3-(2-methylpiperidin-1-yl)propyl moiety into a new heterocyclic system.

The table below outlines the synthesis of these other functionalized derivatives.

Product NameStarting MaterialsReaction Type
3-(2-Methylpiperidin-1-yl)propanehydrazideMethyl 3-(2-methylpiperidin-1-yl)propanoate, Hydrazine HydrateHydrazinolysis
2-(2-(2-Methylpiperidin-1-yl)ethyl)-1,3,4-oxadiazole3-(2-Methylpiperidin-1-yl)propanehydrazide, Triethyl OrthoformateCyclocondensation

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in unequivocally determining the chemical structure of 3-(2-Methylpiperidin-1-yl)propanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons of the carboxylic acid group (-COOH) are highly deshielded and would appear at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons) and the protons on the carbon attached to the nitrogen atom of the piperidine (B6355638) ring would also show distinct chemical shifts. The methyl group on the piperidine ring would produce a doublet, and the integration of the peaks would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of 170-185 ppm. The carbons of the piperidine ring and the propanoic acid chain would resonate at chemical shifts characteristic of aliphatic carbons, with their exact positions influenced by the neighboring nitrogen and oxygen atoms.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
-COOH10.0 - 13.0Singlet1H
Piperidine ring protons1.5 - 3.5Multiplets10H
-CH₂-COOH2.3 - 2.6Triplet2H
-N-CH₂-2.8 - 3.2Multiplet2H
-CH(CH₃)-2.5 - 2.9Multiplet1H
-CH₃1.0 - 1.3Doublet3H

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (ppm)
-COOH170 - 185
Piperidine ring carbons20 - 60
-CH₂-COOH30 - 40
-N-CH₂-45 - 55
-CH(CH₃)-50 - 60
-CH₃15 - 25

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid carbonyl group would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring would be observed in the 1000-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic parts of the molecule would be visible in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Broad, Strong
Carbonyl (C=O)C=O Stretch1700 - 1725Strong, Sharp
Tertiary Amine (C-N)C-N Stretch1000 - 1250Medium
Alkane (C-H)C-H Stretch2850 - 3000Medium to Strong

For a successful X-ray crystallographic analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would reveal the stereochemistry at the chiral center of the 2-methylpiperidine (B94953) ring and the preferred conformation of the propanoic acid side chain. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that stabilize the crystal lattice.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for investigating the properties and behavior of this compound at the molecular level. These methods complement experimental data and provide insights that can be difficult to obtain through laboratory techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein receptor. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

In the context of this compound, molecular docking studies could be performed to explore its potential interactions with various biological targets. The process involves generating a three-dimensional model of the compound and "docking" it into the active site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most stable binding poses. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target protein. researchgate.nettandfonline.com

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.net This computational method simulates the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations can be used to study its conformational flexibility and its interactions with its environment, such as a solvent or a biological membrane. researchgate.net By simulating the molecule's trajectory over a period of time, researchers can analyze its conformational changes, the stability of its interactions with a target protein, and the role of solvent molecules in the binding process. researchgate.net MD simulations are particularly useful for validating the results of molecular docking studies and for providing a more realistic representation of the molecular interactions in a dynamic biological system. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Elucidation of Structure-Activity Relationships within Derivatization

Detailed structure-activity relationship (SAR) studies help to identify the key chemical features responsible for a molecule's pharmacological effects. For piperidine-containing compounds, the nature and position of substituents, as well as the three-dimensional arrangement of atoms, can dramatically alter receptor affinity and efficacy. nih.govnih.gov

The core structure, based on studies of the related compound 1-Piperidine Propionic Acid (1-PPA), is known to possess anti-inflammatory properties. nih.gov The introduction of a methyl group at the 2-position of the piperidine (B6355638) ring, creating 3-(2-Methylpiperidin-1-yl)propanoic acid, represents a key structural modification. The impact of such a modification can be analyzed based on established medicinal chemistry principles.

Key modifications and their potential effects include:

Piperidine Ring: This saturated heterocycle is a vital structural component in drug design, often contributing to favorable pharmacological properties. researchgate.net Appropriate conformational restriction by the piperidine moiety can favor specific binding to receptors. nih.gov

Propanoic Acid Moiety: The carboxylic acid group is often crucial for biological activity, potentially engaging in hydrogen bonding or forming a salt bridge interaction with a receptor. Its esterification can lead to a complete loss of activity, highlighting its importance. drugdesign.org

2-Methyl Substituent: The addition of a methyl group at the C-2 position of the piperidine ring introduces several changes:

Increased Lipophilicity: This may enhance the compound's ability to cross cell membranes and could influence its binding to hydrophobic pockets within a target protein.

Steric Bulk: The methyl group adds size, which can either improve or hinder the fit of the molecule into a receptor's binding site, thereby affecting affinity and selectivity.

Introduction of a Chiral Center: This gives rise to stereoisomers, which can have distinct biological activities.

The precise impact of the 2-methyl group on the activity of this compound would require direct experimental comparison against the unsubstituted parent compound, 1-PPA.

Table 1: Potential Effects of Substituent Modifications

Molecular MoietyPotential Role in Biological ActivityReference
Piperidine RingProvides a conformationally restricted scaffold, influencing receptor binding specificity. nih.gov
Propanoic Acid GroupActs as a hydrogen bond donor or engages in salt bridge interactions; essential for activity. drugdesign.org
2-Methyl GroupIncreases lipophilicity, adds steric bulk, and introduces a stereocenter, potentially affecting membrane permeability and receptor fit.N/A

The presence of a methyl group at the 2-position of the piperidine ring makes this compound a chiral molecule, existing as (R)- and (S)-enantiomers. The stereochemistry of a molecule can be a critical determinant of its pharmacological profile, as biological targets such as receptors and enzymes are themselves chiral. Different enantiomers of a compound can exhibit significantly different potencies, efficacies, and even types of activity. researchgate.net

In some cases involving piperidine derivatives, different optical isomers have been found to exhibit similar qualitative and quantitative effects, suggesting that the stereochemistry at certain positions may not be critical for receptor interaction. nih.gov However, for many biologically active compounds, one enantiomer is significantly more potent than the other. The spatial arrangement of the methyl group could dictate the preferred binding orientation of the molecule within its target, with one isomer achieving a more optimal fit than the other. Therefore, the separate evaluation of the (R) and (S) enantiomers of this compound is essential to fully characterize its activity profile.

Mechanistic Studies of Biological Interactions

Mechanistic studies on the closely related compound 1-Piperidine Propionic Acid (1-PPA) have provided significant insights into its mode of action, identifying it as a modulator of a key G protein-coupled receptor (GPCR) and its downstream signaling pathways. nih.gov

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement within a physiological cellular context. nih.govnih.gov The principle behind CETSA is that when a ligand binds to a target protein, it generally increases the protein's thermal stability. researchgate.net This stabilization can be detected by heating cells treated with the compound across a temperature gradient and then measuring the amount of protein that remains soluble versus denatured and precipitated. nih.gov

In studies investigating the molecular target of 1-PPA, CETSA was employed to assess its interaction with Protease-Activated Receptor 2 (PAR2). The results showed that 1-PPA induced a stabilization effect on the PAR2 protein. nih.gov This finding strongly suggests a direct binding interaction between the compound and the receptor within the cell. nih.gov

Table 2: Summary of CETSA Findings for 1-Piperidine Propionic Acid

TechniqueTarget ProteinObserved EffectInferenceReference
Cellular Thermal Shift Assay (CETSA)Protease-Activated Receptor 2 (PAR2)Increased thermal stability of the protein.Direct compound binding to the PAR2 target in a cellular environment. nih.gov

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in inflammation and other pathologies. nih.govnih.gov Research has demonstrated that 1-PPA functions as an allosteric inhibitor of PAR2. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous agonist. nih.gov This binding induces a conformational change in the receptor that modulates its activity.

Investigations combining CETSA with in-silico molecular docking and dynamics simulations suggested that 1-PPA binds to an allosteric pocket of PAR2 while the receptor is in its inactive conformation. nih.gov By stabilizing this inactive state, the compound acts as a negative allosteric modulator, preventing the receptor from being activated. This mechanism highlights a sophisticated mode of inhibition that could be targeted for future drug development. nih.govnih.gov

Activation of PAR2 leads to the initiation of various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a critical regulator of many cellular processes, and its dysregulation is linked to inflammatory diseases. mdpi.com

Functional studies on 1-PPA have confirmed its inhibitory effect on PAR2 by demonstrating its ability to antagonize downstream signaling. Specifically, the compound was shown to inhibit MAPK signaling. nih.gov This provides functional evidence that the allosteric binding of the compound to PAR2 translates into a tangible blockade of the receptor's biological activity. The antagonistic effect on the MAPK pathway is consistent with the observed anti-inflammatory properties of the compound. nih.gov

Table 3: Effect of 1-Piperidine Propionic Acid on Intracellular Signaling

Signaling PathwayObserved EffectMechanismReference
MAP Kinases (MAPK)Antagonistic effect on signaling.Inhibition of the upstream PAR2 receptor via allosteric modulation prevents activation of the downstream MAPK cascade. nih.gov

Inhibition of Specific Protein Production (e.g., Serpin b3)

Research into the pharmacological activities of this compound, also known as 1-Piperidine Propionic Acid (1-PPA), has revealed its capacity to modulate the expression of specific proteins, notably Serpin family B member 3 (Serpin b3). This inhibitory effect is not attributed to a direct interaction with the Serpin b3 protein itself, but rather to an indirect mechanism of action involving the upstream regulation of the SERPINB3 gene.

Mechanistic Investigations

Studies have indicated that this compound functions as an inhibitor of Protease-Activated Receptor 2 (PAR2). The inhibition of PAR2 by this compound disrupts a positive feedback loop that is crucial for the transcription of the SERPINB3 gene. This signaling cascade involves the CCAAT/enhancer-binding protein beta (C/EBP-β), a transcription factor that promotes the synthesis of Serpin b3. By acting as an allosteric inhibitor of PAR2, this compound stabilizes the receptor in an inactive conformation, thereby blocking the downstream signaling that leads to Serpin b3 production nih.gov. Biophysical approaches have been employed to investigate a potential direct interaction between this compound and Serpin b3; however, these studies have yielded negative results, reinforcing the understanding of an indirect inhibitory mechanism.

The compound has been shown to effectively suppress the synthesis of Serpin b3 in a dose-dependent manner. This inhibition of Serpin b3 expression is a key aspect of the compound's therapeutic potential in conditions where Serpin b3 is overexpressed.

Detailed Research Findings

Investigations have demonstrated that this compound can significantly reduce the messenger RNA (mRNA) levels of SERPINB3. This reduction in gene expression has been observed in various cell lines. For instance, in tumor cells that exhibit high levels of Serpin b3, the application of this compound leads to a dose-dependent decrease in Serpin b3 synthesis.

The following interactive data table summarizes the dose-dependent inhibitory effect of this compound on Serpin b3 synthesis.

Concentration of this compoundApproximate Reduction in Serpin b3 Synthesis
1 ng/ml~50%
10 ng/ml~50%

Note: The data indicates that concentrations in the range of 1-10 ng/ml are sufficient to achieve a significant reduction in Serpin b3 synthesis. Further studies are required to establish a more detailed dose-response curve.

Structure-Activity Relationship (SAR) Studies

Currently, there is a lack of publicly available, detailed Structure-Activity Relationship (SAR) studies focusing on analogs of this compound and their specific inhibitory effects on Serpin b3 production. Future research in this area would be valuable to identify chemical modifications that could enhance the potency, selectivity, and pharmacokinetic properties of this compound for therapeutic applications targeting Serpin b3-related pathologies.

Role As a Chemical Building Block in Complex Molecular Architectures

Integration into Advanced Organic Synthesis

In the realm of advanced organic synthesis, 3-(2-Methylpiperidin-1-yl)propanoic acid can serve as a versatile scaffold. The propanoic acid group can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, through well-established synthetic methodologies. These transformations open avenues for its incorporation into larger molecules through reactions like esterification, amidation, and etherification.

Simultaneously, the 2-methylpiperidine (B94953) ring offers several sites for synthetic elaboration. The nitrogen atom of the piperidine (B6355638) ring is a nucleophilic center, enabling reactions such as N-alkylation, N-acylation, and N-arylation. The methyl group at the 2-position introduces chirality, making it a valuable precursor for the stereoselective synthesis of complex targets. The piperidine ring itself can undergo various transformations, including ring-opening reactions and functionalization at other positions on the ring, further expanding its synthetic utility.

The synthesis of derivatives of 2-methylpiperidine is a well-documented area of organic chemistry, highlighting its importance as a synthetic intermediate. sincerechemicals.comtandfonline.comacs.org Efficient procedures for the resolution of 2-methylpiperidine have been developed, providing access to enantiomerically pure starting materials for the synthesis of homochiral molecules. tandfonline.com

Contributions to Drug Discovery Research

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. sincerechemicals.comnih.gov Its presence often imparts favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and bioavailability. The incorporation of a 2-methylpiperidine unit, as seen in this compound, can introduce conformational rigidity and specific stereochemical features that are crucial for binding to biological targets.

The propanoic acid side chain can act as a handle for attaching the molecule to other pharmacophores or can itself interact with biological targets, for instance, by forming salt bridges with basic residues in proteins. The ability to modify both the piperidine and propanoic acid moieties allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Potential in Material Science Applications

The bifunctional nature of this compound also suggests its potential use in material science. The carboxylic acid group can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The piperidine ring can be incorporated into the polymer backbone or as a pendant group, influencing the material's physical and chemical properties.

For instance, the incorporation of the piperidine moiety could enhance the thermal stability, solubility, or adhesive properties of the resulting polymer. Furthermore, the nitrogen atom in the piperidine ring can be quaternized to introduce positive charges, leading to the development of cationic polymers with potential applications in areas such as gene delivery or as antimicrobial agents. The synthesis of polymers from various propanoic acid derivatives is an active area of research, with applications in coatings, fibers, and composites. ontosight.ai

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylpiperidin-1-yl)propanoic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves reacting 2-methylpiperidine with a propanoic acid derivative (e.g., β-propiolactone or acrylate esters) under nucleophilic substitution conditions. For example, coupling 2-methylpiperidine with ethyl 3-bromopropanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid. Purification via recrystallization (using ethanol/water) or silica gel chromatography is recommended. Purity validation by HPLC (≥97%) and structural confirmation via 1^1H/13^13C NMR is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Utilize a combination of analytical techniques:
  • HPLC : Reverse-phase C18 column with UV detection at 210–220 nm, using acetonitrile/water (0.1% TFA) gradients to assess purity (≥97%) .
  • NMR Spectroscopy : Confirm the presence of the piperidine methyl group (δ ~1.2–1.4 ppm for CH3_3) and propanoic acid carboxyl proton (δ ~12 ppm, broad). 13^13C NMR should show the carbonyl carbon at ~175 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 197.1 (C10_{10}H17_{17}NO2+_2^+) .

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomers of this compound, particularly when chiral centers are introduced?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chiral HPLC : Use a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the nucleophilic substitution step to control stereochemistry at the piperidine nitrogen .

Q. How should researchers design stability studies for this compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation products via LC-MS.
  • Thermal Stress : Heat solid samples at 80°C for 7 days in a desiccator. Assess color changes and purity loss.
  • Photostability : Use a xenon lamp (ICH Q1B guidelines) to simulate UV/visible light exposure. Quantify degradation using HPLC peak area normalization .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Caco-2 Cell Monolayers : Evaluate intestinal permeability by measuring apparent permeability coefficients (Papp_{app}) in apical-to-basal transport assays. Use LC-MS/MS to quantify compound levels .
  • Hepatic Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH to assess metabolic stability. Identify phase I metabolites (e.g., hydroxylation at the piperidine ring) via high-resolution MS .

Q. How can researchers analyze contradictory data from metabolic studies of this compound across different species?

  • Methodological Answer : Perform cross-species comparisons using:
  • Species-Specific Cytochrome P450 Inhibition Assays : Test CYP3A4, CYP2D6, and CYP2C9 isoforms to identify metabolic pathways.
  • Molecular Docking : Compare binding affinities of the compound to active sites of human vs. rodent CYP enzymes using AutoDock Vina. Adjust study conclusions based on interspecies enzyme variability .

Q. What computational methods predict the interaction of this compound with biological targets (e.g., GPCRs or ion channels)?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with α2_2-adrenergic receptors) using GROMACS. Analyze binding free energies via MM-PBSA.
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to screen for off-target effects .

Q. How can researchers develop an HPLC method for impurity profiling of this compound, referencing pharmacopeial standards?

  • Methodological Answer : Adapt methods from EP/USP guidelines for related propanoic acid derivatives:
  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : Gradient of 0.1% phosphoric acid (A) and acetonitrile (B), 5–95% B over 25 minutes.
  • Detection : UV at 215 nm. Identify impurities (e.g., unreacted 2-methylpiperidine) by spiking with reference standards .

Q. What experimental approaches investigate the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Synthesize analogs with modifications to the piperidine ring (e.g., 4-methyl, 3-ethyl) or propanoic acid chain (e.g., α-methyl substitution). Test in vitro binding assays (e.g., radioligand displacement for sigma receptors) and correlate results with computed logP and pKa values. Use QSAR models to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.